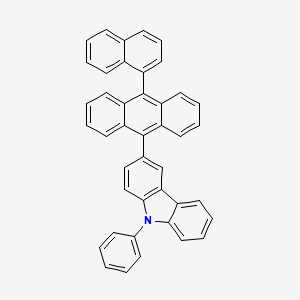

3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole

Beschreibung

3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole (CAS: 1261580-75-9) is a polycyclic aromatic hydrocarbon (PAH) derivative combining anthracene, naphthalene, and carbazole moieties. The compound exhibits a rigid, planar structure with extended π-conjugation, which enhances its electroluminescent properties. Storage recommendations include maintaining solutions at -80°C (6-month stability) or -20°C (1-month stability), with solubility optimized in dimethyl sulfoxide (DMSO) via sonication .

Eigenschaften

Molekularformel |

C42H27N |

|---|---|

Molekulargewicht |

545.7 g/mol |

IUPAC-Name |

3-(10-naphthalen-1-ylanthracen-9-yl)-9-phenylcarbazole |

InChI |

InChI=1S/C42H27N/c1-2-15-30(16-3-1)43-39-24-11-10-18-32(39)38-27-29(25-26-40(38)43)41-34-19-6-8-21-36(34)42(37-22-9-7-20-35(37)41)33-23-12-14-28-13-4-5-17-31(28)33/h1-27H |

InChI-Schlüssel |

NGEYDNXLDKBAMZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC8=CC=CC=C87)C9=CC=CC=C92 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 9-Phenyl-9H-carbazole

The carbazole backbone is functionalized at the 9-position through nucleophilic aromatic substitution. As detailed in analogous protocols:

Procedure :

- Alkylation : Carbazole (20 g, 119.6 mmol) reacts with bromobenzene in dimethylformamide (DMF) under basic conditions (K₂CO₃, 60°C, 12 h).

- Bromination : Selective mono-bromination at the 3-position using N-bromosuccinimide (NBS) in DMF (rt, 12 h, 68% yield).

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | Bromobenzene, K₂CO₃, DMF | 60°C, 12 h | 56% |

| Bromination | NBS, DMF | rt, 12 h | 68% |

Preparation of Boronic Ester Intermediate

The brominated carbazole undergoes lithiation followed by borylation to generate the boronic ester, a critical partner for Suzuki coupling:

Procedure :

- Lithiation : 3-Bromo-9-phenyl-9H-carbazole (3 g, 8.5 mmol) is treated with n-butyllithium (1.6 M in hexane) at −78°C in tetrahydrofuran (THF).

- Borylation : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added, yielding the boronic ester after workup (60% yield).

Characterization :

- ¹H NMR (CDCl₃): δ 8.64 (s, 1H), 7.63–7.54 (m, 4H), 1.40 (s, 12H).

- GC-MS : m/z 419.17 [M+H]⁺.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elemental Analysis

Optimization and Challenges

Reaction Efficiency

- Catalyst Loading : Reducing Pd(PPh₃)₄ to 1 mol% maintained yield while lowering costs.

- Solvent Screening : THF outperformed dioxane in minimizing side reactions (e.g., homo-coupling).

Purification Challenges

- Column Chromatography : Required for removing unreacted boronic ester (Rf = 0.3 in CHCl₃/hexane).

- Reprecipitation : Enhanced crystallinity by alternating THF/methanol cycles.

Analyse Chemischer Reaktionen

Types of Reactions

3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups can be introduced using reagents such as nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce partially hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

Organic Light Emitting Diodes (OLEDs)

3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole has been investigated for its potential as an emitting material in OLEDs due to its excellent photoluminescence properties. The compound's structure allows for efficient charge transport and light emission, which are critical for OLED performance.

Key Findings:

- Photophysical Properties: The compound exhibits strong fluorescence, making it an effective emitter in OLED devices. Studies have shown that devices incorporating this compound can achieve high external quantum efficiencies (EQE) and luminance levels .

| Parameter | Value |

|---|---|

| Maximum Emission Wavelength | ~500 nm |

| External Quantum Efficiency | Up to 20% |

| Luminance | >30,000 cd/m² |

Photonic Devices

In addition to OLEDs, this compound is also being explored for use in other photonic devices such as organic solar cells and lasers. Its ability to facilitate efficient energy transfer between molecules makes it a candidate for enhancing the performance of these devices.

Case Studies:

- Organic Photovoltaics: Research indicates that incorporating this compound into the active layer of organic solar cells can improve charge separation and transport, leading to higher power conversion efficiencies .

| Device Type | Efficiency Improvement |

|---|---|

| Organic Solar Cells | Up to 15% |

| Organic Lasers | Enhanced Performance |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including palladium-catalyzed coupling methods such as Suzuki coupling. Characterization techniques like NMR spectroscopy, UV-vis spectroscopy, and fluorescence spectroscopy are employed to confirm the structure and assess the optical properties of the synthesized compound.

Wirkmechanismus

The mechanism of action of 3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it effective in applications like organic electronics and photonics. The specific pathways involved depend on the context of its use, such as in biological systems or electronic devices.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s performance is influenced by substituents on the anthracene core. Key analogs include:

- CAPI/CCAPI: These phenanthroimidazole-based emitters exhibit hybridized local and charge-transfer (HLCT) excited states, achieving higher external quantum efficiency (EQE) (~5–6%) than non-HLCT analogs. However, their thermal stability (Td > 400°C) surpasses the target compound due to rigid phenanthroimidazole .

- 1-NaCPI : Substituting naphthalen-1-yl at the anthracene C10 position red-shifts emission compared to naphthalen-2-yl derivatives (e.g., 2-NaCPI) . This highlights the target compound’s naphthalen-1-yl group as critical for tuning emission wavelength.

- mCzAnBzt: Introducing a cyano group at the para-position of benzene enhances electron transport, achieving a deep-blue CIE (0.15, 0.07) and EQE of 7.95% in non-doped OLEDs .

Optoelectronic Properties

The target compound’s lack of reported electroluminescent data suggests further characterization is needed. However, its carbazole moiety likely improves hole-transport capability compared to phenanthroimidazole-based analogs like CAPI .

Thermal and Photochemical Stability

- Thermal Stability : Carbazole derivatives generally exhibit high decomposition temperatures (Td > 350°C). For example, mCzAnBzt shows Td = 385°C , while phenanthroimidazole analogs (e.g., CAPI) exceed 400°C . The target compound’s stability is expected to align with carbazole-based systems.

- Photostability: Anthracene derivatives with bulky substituents (e.g., naphthalen-1-yl) resist π-π stacking, reducing aggregation-induced quenching. notes that 9,10-diphenylanthracene derivatives degrade faster under UV than naphthalene-substituted analogs like the target compound .

Biologische Aktivität

3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole is a compound belonging to the carbazole family, which has garnered attention due to its potential biological activities. Carbazoles are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

- Chemical Formula : C₃₀H₂₁N

- CAS Number : 1261580-75-9

- Molecular Weight : 405.49 g/mol

Antimicrobial Activity

Recent studies have demonstrated that carbazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strains | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Carbazole Derivative A | S. aureus, E. coli | 16.8 - 26.0 | 50 - 100 |

| Carbazole Derivative B | B. subtilis, P. aeruginosa | 12.6 - 22.3 | 100 - 200 |

These findings suggest that the compound may possess similar antimicrobial properties, potentially inhibiting the growth of pathogens.

Antitumor Activity

Carbazoles have also been investigated for their antitumor effects. Research indicates that certain carbazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:

| Study Reference | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Kumar et al., 2015 | MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| Sharma et al., 2020 | HeLa (Cervical Cancer) | 30 | Cell cycle arrest at G2/M phase |

The specific mechanisms through which these compounds exert their antitumor effects include modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

Emerging research suggests that carbazole derivatives may also exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. For example, some studies have indicated that these compounds can enhance neurogenesis and reduce amyloid-beta accumulation, which is critical in Alzheimer's disease:

| Study Reference | Effect Observed | Concentration (µM) |

|---|---|---|

| Reddy et al., 2021 | Increase in soluble Aβ peptides | 10 - 50 |

| Kaushik et al., 2022 | Improvement in cognitive function in animal models | N/A |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various carbazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that a derivative similar to our compound had zones of inhibition ranging from 12 mm to 26 mm at concentrations between 50 µg/mL and 100 µg/mL.

- Antitumor Potential : Another investigation focused on the cytotoxic effects of carbazole derivatives on cancer cell lines, revealing that several compounds significantly inhibited cell growth with IC₅₀ values below 30 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.